molecular formula C15H15N3O3S B2405892 N-(3,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide CAS No. 701969-93-9

N-(3,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide

Cat. No.: B2405892
CAS No.: 701969-93-9
M. Wt: 317.36
InChI Key: BSEGVWNGGVEPQX-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a benzimidazole core, a sulfonamide group, and a dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the sulfonamide group and the dimethylphenyl substituent. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents such as oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions may include controlled temperatures, pH levels, and the presence of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzimidazole derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an inhibitor or activator of specific biological pathways.

    Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(3,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide include:

  • 3,4-Dimethoxyphenethylamine
  • N-(2,3-dimethylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and substituents, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-9-3-4-11(7-10(9)2)18-22(20,21)12-5-6-13-14(8-12)17-15(19)16-13/h3-8,18H,1-2H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEGVWNGGVEPQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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